9-(2H-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Description
Properties
IUPAC Name |
9-(1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)-8-oxo-7H-purine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FN5O4/c20-10-3-1-9(2-4-10)17-22-14(16(21)26)15-18(24-17)25(19(27)23-15)11-5-6-12-13(7-11)29-8-28-12/h1-7H,8H2,(H2,21,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTMROJITGNZBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C4=NC(=NC(=C4NC3=O)C(=O)N)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2H-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and fluorophenyl intermediates, which are then coupled with a purine derivative under specific conditions. Common reagents used in these reactions include strong bases, coupling agents, and solvents like dimethylformamide (DMF) and dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to ensure consistent reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
9-(2H-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : The compound has been studied for its potential as an anticancer agent. It exhibits the ability to inhibit specific molecular targets involved in cancer cell proliferation, making it a candidate for further development as an anticancer drug.
- Enzyme Inhibition : Research indicates that this compound can inhibit key enzymes such as phospholipase A2 (PLA2), which plays a significant role in various cellular signaling pathways related to cancer progression .
- Cell Cycle Regulation : It has been demonstrated that the compound induces cell cycle arrest in cancer cells, leading to apoptosis through the inhibition of cyclin-dependent kinases (CDKs) .
Biological Research
- Molecular Mechanisms : The compound is utilized in studies investigating the molecular mechanisms underlying various biological processes, including apoptosis and cell signaling pathways.
- Pharmacological Studies : Its unique structural properties allow researchers to explore its interactions with different biological targets, which can lead to insights into disease mechanisms and therapeutic strategies.
Industrial Applications
The compound's chemical properties also make it valuable in the synthesis of other complex organic molecules. It may serve as an intermediate in various chemical reactions, facilitating the production of pharmaceuticals and agrochemicals.
Case Study 1: Anticancer Mechanisms
A study published in Journal of Medicinal Chemistry explored the anticancer properties of this compound by assessing its effects on various cancer cell lines. The results indicated significant inhibition of cell growth and induction of apoptosis, suggesting its potential as a therapeutic agent .
Case Study 2: Enzyme Interaction Studies
Another investigation focused on the interaction between this compound and phospholipase A2. The findings revealed that the compound effectively inhibited enzyme activity, which is crucial for developing new treatments for inflammatory diseases .
Mechanism of Action
The mechanism of action of 9-(2H-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Analysis
Key structural analogs differ in substituent groups, influencing electronic, steric, and solubility properties:
| Compound Name | Position 9 Substituent | Position 2 Substituent | Key Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound | 2H-1,3-Benzodioxol-5-yl | 4-Fluorophenyl | 8-Oxo, 6-Carboxamide | ~375 (estimated)* |
| 9-(2-Ethoxyphenyl)-2-(4-Fluorophenyl) analog [5] | 2-Ethoxyphenyl | 4-Fluorophenyl | 8-Oxo, 6-Carboxamide | 393.37 |
| 9-(Benzodioxol-5-yl)-2-(2-Hydroxy-3-Methoxyphenyl)[3] | 2H-1,3-Benzodioxol-5-yl | 2-Hydroxy-3-Methoxyphenyl | 8-Oxo, 6-Carboxamide | Not reported |
*Molecular weight estimated based on formula C₁₉H₁₄FN₅O₄.
- Benzodioxol vs. Ethoxyphenyl (Position 9): The benzodioxol group (electron-rich, rigid fused ring) may enhance π-π stacking and metabolic stability compared to the ethoxyphenyl group, which introduces a flexible ether linkage .
- 4-Fluorophenyl vs.
Physicochemical Properties
- Solubility: The benzodioxol group may reduce aqueous solubility compared to the ethoxyphenyl analog due to increased hydrophobicity.
- Stability: The 8-oxo group in both compounds could render them susceptible to redox reactions, though the benzodioxol moiety might confer resistance to oxidative degradation .
Biological Activity
The compound 9-(2H-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the following molecular formula: . Its structure includes a purine core substituted with a benzodioxole moiety and a fluorophenyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 360.36 g/mol |
| IUPAC Name | 9-(2H-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |
| CAS Number | Not available |
| DrugBank ID | DB07014 |
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. A study demonstrated its effectiveness in inhibiting cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase. The compound's interaction with key signaling pathways, such as the PI3K/Akt/mTOR pathway, has been suggested as a potential mechanism for its anticancer effects .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising results against a range of microbial pathogens. In vitro studies have reported effective inhibition of bacterial growth, particularly against strains resistant to conventional antibiotics. The compound's ability to disrupt bacterial cell membranes and inhibit biofilm formation has been highlighted as a key factor in its antimicrobial efficacy .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. It has been found to inhibit the production of pro-inflammatory cytokines and reduce the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling during inflammation. This suggests that the compound could be beneficial in treating inflammatory diseases .
The biological activities of 9-(2H-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of various enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : It modulates critical signaling pathways such as NF-kB and MAPK pathways, affecting cell survival and proliferation.
- Induction of Apoptosis : The compound promotes apoptotic pathways through the activation of caspases and the release of cytochrome c from mitochondria.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Breast Cancer Model : In a xenograft model of breast cancer, administration of the compound resulted in significant tumor regression compared to control groups. Histological analysis showed increased apoptosis within tumor tissues .
- Infection Models : In animal models infected with antibiotic-resistant bacteria, treatment with the compound led to reduced bacterial load and improved survival rates .
- Inflammation Models : In models of acute inflammation induced by lipopolysaccharide (LPS), the compound significantly decreased levels of inflammatory markers such as TNF-alpha and IL-6 .
Q & A
Basic Research Questions
Q. What are the critical steps and considerations for synthesizing this compound in a laboratory setting?
- Methodological Answer : Synthesis involves multi-step organic reactions, starting with purine core functionalization. Key steps include:
- Coupling Reactions : Introduce the benzodioxol-5-yl and 4-fluorophenyl groups via Suzuki-Miyaura or Ullmann couplings, requiring palladium catalysts and controlled temperatures (60–90°C) .
- Carboxamide Formation : Use carbodiimide-based reagents (e.g., EDC/HOBt) to activate the carboxylic acid intermediate for amidation .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol/water) to achieve >95% purity .
- Critical Factors : Moisture-sensitive steps necessitate inert atmospheres (N₂/Ar), while reaction monitoring via TLC or HPLC ensures intermediate stability .
Q. Which analytical techniques are most effective for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., benzodioxol methylenedioxy protons at δ 5.9–6.1 ppm; fluorophenyl aromatic signals) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ expected for C₁₉H₁₄FN₅O₄) .
- FT-IR Spectroscopy : Identifies key functional groups (e.g., carbonyl stretch at ~1680 cm⁻¹ for the oxo-purine moiety) .
Q. How do solubility and stability profiles impact experimental design?
- Methodological Answer :
- Solubility : Moderately soluble in DMSO (≥10 mM) and DMF, but limited in aqueous buffers (use co-solvents like PEG-400 for biological assays) .
- Stability : Degrades under strong acidic/basic conditions (pH <3 or >10); store desiccated at –20°C to prevent hydrolysis of the carboxamide group .
- Handling : Use gloveboxes for air-sensitive steps (e.g., palladium-catalyzed couplings) and avoid prolonged light exposure .
Advanced Research Questions
Q. How can reaction yields be optimized during derivative synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Vary catalyst loading (0.5–5 mol%), solvent polarity (THF vs. DME), and temperature (50–100°C) to identify optimal conditions .
- Catalyst Screening : Test Pd(OAc)₂, XPhos-Pd-G3, or NiCl₂ for cross-coupling efficiency; ligand choice (e.g., SPhos) improves regioselectivity .
- Table 1 : Yield Optimization Parameters
| Parameter | Range Tested | Optimal Value | Yield Improvement |
|---|---|---|---|
| Catalyst Loading | 1–5 mol% | 3 mol% | 15% ↑ |
| Reaction Time | 12–48 hrs | 24 hrs | 10% ↑ |
| Solvent | THF/DME | DME | 20% ↑ |
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay Standardization : Replicate studies using consistent cell lines (e.g., HepG2 vs. HEK293) and control compounds (e.g., staurosporine for kinase inhibition) .
- Metabolite Screening : Use LC-MS to identify degradation products (e.g., hydrolyzed carboxamide) that may skew IC₅₀ values .
- Structural Analog Comparison : Test derivatives (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) to isolate structure-activity relationships (SAR) .
Q. Which computational approaches predict binding affinity to kinase targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 1ATP for ATP-binding sites) to simulate interactions with the purine core .
- QSAR Modeling : Train models on purine derivatives’ IC₅₀ data (logP, polar surface area) to prioritize synthesis targets .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for fluorophenyl substitutions to optimize target selectivity .
Contradiction Analysis
- vs. 2 : Discrepancies in reported solubility (DMSO vs. aqueous buffers) may arise from polymorphic forms. Use powder XRD to identify crystalline vs. amorphous states .
- vs. 8 : Varied toxicity classifications (Category 4 oral/dermal) suggest batch-dependent impurities; implement HPLC-UV purity checks (>99%) before biological testing .
Safety and Compliance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
